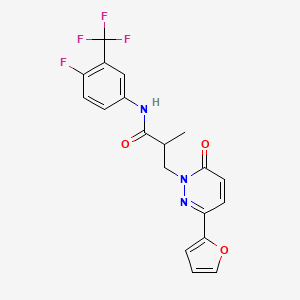

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide" is a fluorinated organic molecule that likely exhibits biological activity due to the presence of multiple functional groups known to confer such properties. The presence of a furan moiety, a pyridazinone core, and fluorinated aromatic rings suggests potential for antimicrobial or herbicidal activity, as seen in similar compounds .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the introduction of fluorine-containing substituents into the molecule. For instance, the synthesis of amino-heterocyclic compounds with fluorine substituents has been achieved through a series of reactions starting from aminophenyl-triazinone, followed by fluoroamination and further acylation or cyclocondensation reactions . Similarly, the synthesis of N-halogeno compounds with powerful electrophilic fluorinating properties has been reported, which could be relevant for introducing fluorine atoms into organic molecules .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques help confirm the presence of specific functional groups and the overall molecular framework. For example, the structure of novel derivatives containing furan and phenyl groups has been established using IR, 1H NMR, 13C-NMR, and mass spectrometric data . Similarly, the structure of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives was confirmed using 1H NMR, IR, mass spectrum, and elemental analyses .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often influenced by the presence of fluorine atoms, which can alter the reactivity and electronic properties of the molecule. For instance, perfluoro-N-fluoro-N-(4-pyridyl)methanesulphonamide, a fluorinating agent, can convert diethyl sodio(phenyl)malonate and anisole to their fluorinated derivatives . The presence of a furan ring in the molecule could also allow for reactions typical of this heterocycle, such as electrophilic substitution or participation in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct due to the high electronegativity and small size of fluorine atoms. These properties can include increased lipophilicity, stability, and potential for strong hydrogen bonding interactions. The presence of a trifluoromethyl group, in particular, can significantly influence the molecule's metabolic stability and membrane permeability . Additionally, the herbicidal activity of fluorinated pyrimidinyl phenyl compounds has been observed, indicating that such structural features can impart specific biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of compounds bearing structural similarities to the provided compound. For example, the synthesis, characterization, and biological evaluation of N-substituted phenoxypropanamide derivatives have been studied, indicating their potential antibacterial and antifungal activities (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015). Such studies are crucial for developing new pharmacological agents.

Antitubercular and Antibacterial Activities

The design and synthesis of carboxamide derivatives for antitubercular and antibacterial purposes have been explored, showing potent activities against various bacterial strains (S. Bodige et al., 2020). These findings suggest the potential of fluoro-substituted compounds in treating infectious diseases.

Gene Expression Inhibition

Compounds with similar structures have been investigated for their ability to inhibit gene expression related to NF-kappaB and AP-1 transcription factors, offering insights into potential therapeutic applications for diseases associated with these pathways (M. Palanki et al., 2000).

Fluorescence Chemosensor Applications

Research has also been conducted on phenoxazine-based fluorescence chemosensors for the detection of ions, which can be applied in bio-imaging and environmental monitoring (P. Ravichandiran et al., 2020). These studies highlight the compound's utility in developing sensitive detection tools.

Antimicrobial Properties

The antimicrobial properties of fluorobenzamides have been explored, demonstrating their efficacy against a range of bacterial and fungal pathogens (N. Desai et al., 2013). This research underscores the potential of such compounds in addressing antimicrobial resistance.

Neuroinflammation Imaging

Fluorinated ligands have been developed for PET imaging of neuroinflammation markers, such as colony-stimulating factor 1 receptor (CSF1R), suggesting applications in diagnosing and monitoring neurodegenerative diseases (H. Lee et al., 2022).

Eigenschaften

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O3/c1-11(10-26-17(27)7-6-15(25-26)16-3-2-8-29-16)18(28)24-12-4-5-14(20)13(9-12)19(21,22)23/h2-9,11H,10H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYYJKFAGZFVLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)

![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)

![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)

![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)

![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)